molecular formula C20H25N3O4 B3459487 1-[(Pyridin-3-YL)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine

1-[(Pyridin-3-YL)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No.: B3459487
M. Wt: 371.4 g/mol
InChI Key: ZCLHEJUBDDDMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Pyridin-3-YL)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridin-3-ylmethyl group and a 3,4,5-trimethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-3-YL)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis involve:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyridin-3-YL)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

1-[(Pyridin-3-YL)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Pyridin-3-YL)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety often acts as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the molecule. It can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-[(Pyridin-3-YL)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is unique due to the presence of both the pyridin-3-ylmethyl and 3,4,5-trimethoxybenzoyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

IUPAC Name

[4-(pyridin-3-ylmethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-25-17-11-16(12-18(26-2)19(17)27-3)20(24)23-9-7-22(8-10-23)14-15-5-4-6-21-13-15/h4-6,11-13H,7-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLHEJUBDDDMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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